4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol)
CAS No.: 179264-45-0
Cat. No.: VC0060737
Molecular Formula: C36H58O4
Molecular Weight: 554.856
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179264-45-0 |
|---|---|
| Molecular Formula | C36H58O4 |
| Molecular Weight | 554.856 |
| IUPAC Name | 4-[2,5-didecoxy-4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol |
| Standard InChI | InChI=1S/C36H58O4/c1-7-9-11-13-15-17-19-21-27-39-33-29-32(24-26-36(5,6)38)34(30-31(33)23-25-35(3,4)37)40-28-22-20-18-16-14-12-10-8-2/h29-30,37-38H,7-22,27-28H2,1-6H3 |
| Standard InChI Key | DLBJRNQFUPMSOG-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCOC1=CC(=C(C=C1C#CC(C)(C)O)OCCCCCCCCCC)C#CC(C)(C)O |
Introduction
Structural Characterization and Identification
4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) is an organic compound with molecular formula C36H58O4 and a molecular weight of 554.8 g/mol . This compound belongs to the class of phenylene bis-alkynols, characterized by a central 1,4-phenylene core substituted with two decyloxy chains at positions 2 and 5, and two 2-methylbut-3-yn-2-ol units at positions 4 and 4' .
The compound is registered with CAS number 179264-45-0 and is also known by several synonyms, including 4-[2,5-didecoxy-4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol . Its structure combines hydrophobic alkyl chains with terminal hydroxyl groups, creating a molecule with amphiphilic properties.
Chemical Identifiers and Computational Descriptors
Table 1: Chemical Identifiers and Descriptors
Physical and Chemical Properties
The compound exhibits distinctive physical and chemical properties that stem from its unique structural features. The presence of both hydrophobic decyloxy chains and hydrophilic terminal hydroxyl groups creates an amphiphilic molecule with interesting solubility characteristics.
Physical Properties
The compound is characterized as a colorless to slight yellow viscous oil under standard conditions . Its amphiphilic nature, with both hydrophobic alkyl chains and hydrophilic hydroxyl groups, influences its solubility profile, making it soluble in organic solvents like THF, chloroform, and ethyl acetate, but poorly soluble in water .
Computational Properties
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 24 |
| Heavy Atom Count | 40 |
| Topological Polar Surface Area | 58.9 Ų |
| XLogP (Hydrophobicity Parameter) | 11.1 |
| Complexity | 708 |
Synthesis Methodology
The synthesis of 4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) involves a multi-step process starting with the preparation of 1,4-bis(decyloxy)benzene, followed by iodination and palladium-catalyzed coupling reactions.
Synthetic Route
The synthesis follows a sequential approach:
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Preparation of 1,4-bis(decyloxy)benzene (compound 1) from hydroquinone and bromodecane
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Iodination to form 1,4-bis(decyloxy)-2,5-diiodobenzene (compound 2)
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Sonogashira coupling with 2-methyl-3-butyn-2-ol to yield the target compound (compound 3)
Detailed Synthesis Procedure
The synthesis of 4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) (compound 3) is carried out as follows:
"To a degassed solution of dry Et3N (45 mL) and THF (45 mL), 1,4-bis(decyloxy)-2,5-diiodobenzene (10.0 g, 0.01557 mol), [Pd(PPh3)4] (0.150 mmol, 105 mg), and CuI (4.00 mmol, 762 mg) were added and the mixture degassed a second time. 2-methyl-3-butyn-2-ol (1.50 mL, 0.01557 mol) was then added and the reaction mixture degassed one last time, before allowing the whole to stir overnight at r.t. under Ar. The crude mixture was then filtered over celite, concentrated under vacuum and purified by CC EA/Hexane (20%) yielding (4.2 gm, 45.6%) as a colorless viscous oil."
Spectroscopic Characterization
The compound has been characterized by NMR spectroscopy:
"1H NMR (300 MHz, CHCl3), δ(ppm): δ 7.26 (s, 1H, Ar-CH), 6.81 (s, 1H, Ar-CH), 3.94 (m, 4H, the two –OCH2), 1.79 (m, 4H, the two -OCH2CH2), 1.48 (m, 4H, the two -O(CH2)2CH2), 1.28 (br, 24H, the two -O(CH2)3(CH2)6CH3), 0.87 (m, 6H, the two –O(CH2)9CH3)."
"13C NMR (300 MHz, CHCl3), δ(ppm): δ 154.37, 151.76, 123.74, 116.16, 113.00, 98.58, 87.45, 70.11, 69.73, 65.75, 31.91, 31.42, 29.63, 29.57, 29.39, 29.32, 29.18, 26.06, 25.99, 22.69, 14.13"
Applications in Materials Science and Synthesis
4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) has significant applications in materials science, particularly as a building block for more complex molecular structures.
Precursor for Conjugated Systems
The compound serves as an important precursor in the synthesis of conjugated organic materials with potential applications in organic electronics . The terminal alkynol groups can be deprotected under basic conditions to yield terminal alkynes, which can participate in further coupling reactions to form extended π-conjugated systems .
Building Block for Macrocyclic Structures
The compound can be utilized in the synthesis of phenanthrylene-butadiynylene macrocycles and related structures. These macrocycles demonstrate interesting optical and electronic properties, making them candidates for materials applications .
Functional Materials Development
The bis-alkynol functionality can be transformed to create functionalized materials for various applications:
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Conversion to terminal alkynes for further Sonogashira coupling reactions
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Incorporation into larger molecular frameworks such as carbazole-based systems
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Potential use in the development of self-assembling molecular systems due to the hydroxyl groups' hydrogen-bonding capabilities
Structural Relationships and Comparative Analysis
4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) is part of a larger family of structurally related compounds that share common synthetic pathways and applications.
Related Compounds
Table 3: Structurally Related Compounds
Structure-Property Relationships
The length of the alkoxy chains in these compounds significantly influences their physical properties:
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Longer chains (C12) enhance solubility in non-polar solvents and promote self-assembly
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Shorter chains (C4) result in reduced solubility in non-polar media but may improve crystallization properties
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The bis-alkynol arrangement provides opportunities for intermolecular hydrogen bonding, influencing packing arrangements in the solid state
Research Significance and Future Directions
Current Research Applications
Current research involving 4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) focuses on:
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Development of conjugated organic materials for electronics applications
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Exploration of self-assembly properties for nanomaterials
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Synthesis of macrocyclic structures with unique optical and electronic properties
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Potential applications in drug delivery systems, leveraging the amphiphilic nature of the molecule
Future Research Directions
Several promising research directions emerge for this compound:
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Investigation of hydrogen-bonding patterns and their influence on self-assembly behavior
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Exploration of deprotection conditions to access terminal alkynes for further functionalization
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Development of sensor applications based on the optical properties of extended conjugated systems derived from this compound
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Potential incorporation into delivery systems for active pharmaceutical ingredients
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